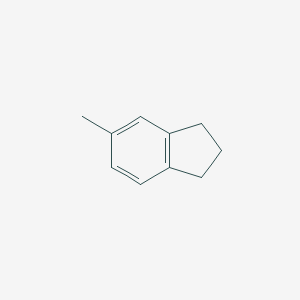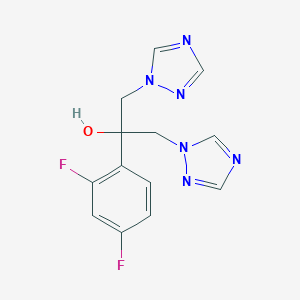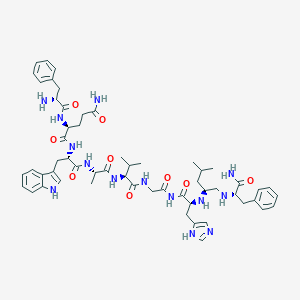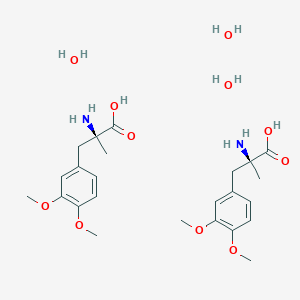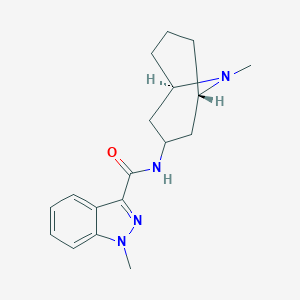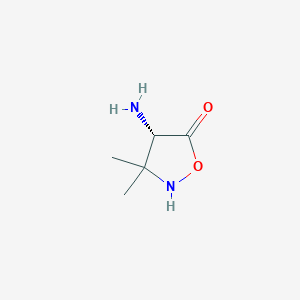
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class of drugs. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including multi-drug resistant strains.
Mécanisme D'action
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one works by inhibiting bacterial protein synthesis through binding to the 50S subunit of the ribosome, thereby preventing the formation of functional ribosomes. This leads to the inhibition of bacterial growth and ultimately results in bacterial death.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects such as thrombocytopenia, anemia, and peripheral neuropathy. It can also interact with certain medications, including selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs).
Avantages Et Limitations Des Expériences En Laboratoire
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has several advantages for use in laboratory experiments, including its broad-spectrum activity against Gram-positive bacteria, its ability to penetrate biofilms, and its low toxicity. However, its high cost and potential for resistance development are significant limitations.
Orientations Futures
Future research on (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one could focus on developing new derivatives with improved efficacy and reduced toxicity, investigating its potential for use in combination therapy, and exploring its activity against emerging bacterial pathogens. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies for combating it.
Méthodes De Synthèse
The synthesis of (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one involves the reaction of 3-methyl-2-nitrobenzoic acid with ethylene glycol to form an ester, which is then reduced with lithium aluminum hydride to produce the corresponding alcohol. This alcohol is then reacted with 4,5-dihydro-3H-oxazol-2-one to form the oxazolidinone ring, followed by the addition of an amino group to complete the synthesis.
Applications De Recherche Scientifique
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has been extensively studied for its efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. It has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Propriétés
Numéro CAS |
123176-16-9 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)9-7-5/h3,7H,6H2,1-2H3/t3-/m1/s1 |
Clé InChI |
MOSWAAIPCQPGAE-GSVOUGTGSA-N |
SMILES isomérique |
CC1([C@@H](C(=O)ON1)N)C |
SMILES |
CC1(C(C(=O)ON1)N)C |
SMILES canonique |
CC1(C(C(=O)ON1)N)C |
Synonymes |
5-Isoxazolidinone,4-amino-3,3-dimethyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



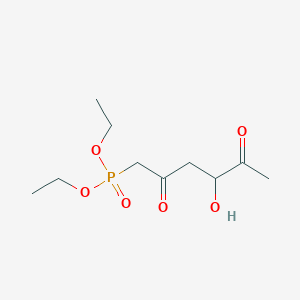
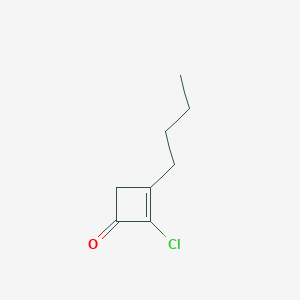
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
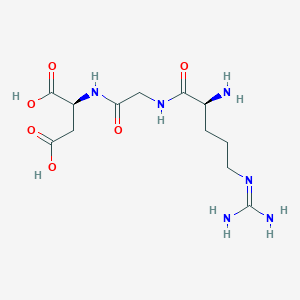
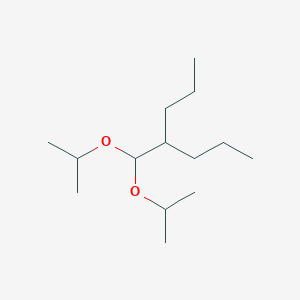
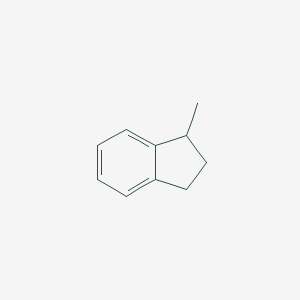
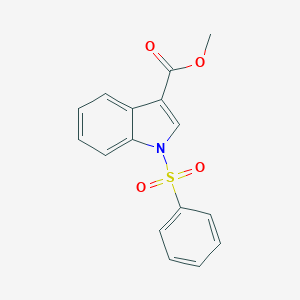
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
